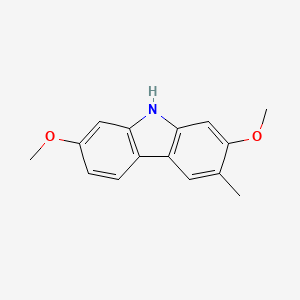
9H-Carbazole, 2,7-dimethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 2,7-dimethoxy-3-methyl-: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole derivatives are known for their versatile applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,7-dimethoxy-3-methyl- typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole as the core structure.
Methoxylation: Introduction of methoxy groups at the 2 and 7 positions. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: Introduction of a methyl group at the 3 position. This step can be carried out using methylating agents such as methyl iodide or methyl triflate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated carbazole derivatives.
Substitution Products: Various functionalized carbazole derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron transport properties.
Photocatalysis: Acts as a photocatalyst in various organic transformations.
Biology and Medicine:
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic applications.
Anticancer Research: Some derivatives exhibit cytotoxic activity against cancer cell lines.
Industry:
Dye and Pigment Industry: Used in the synthesis of dyes and pigments due to its stable aromatic structure.
Material Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 2,7-dimethoxy-3-methyl- involves its interaction with molecular targets through its aromatic and functional groups. The methoxy and methyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways and chemical reactions, making the compound a versatile tool in research and industry.
Comparison with Similar Compounds
2,7-Dimethoxy-9H-carbazole: Lacks the methyl group at the 3 position, which can influence its reactivity and applications.
2,7-Diphenyl-9H-carbazole:
3,6-Dimethoxy-9H-carbazole: Has methoxy groups at different positions, affecting its chemical behavior and applications.
Uniqueness: 9H-Carbazole, 2,7-dimethoxy-3-methyl- stands out due to the specific positioning of its methoxy and methyl groups, which confer unique electronic and steric properties. These modifications enhance its suitability for specific applications in organic electronics, pharmaceuticals, and material science.
Properties
CAS No. |
865855-86-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2,7-dimethoxy-3-methyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-9-6-12-11-5-4-10(17-2)7-13(11)16-14(12)8-15(9)18-3/h4-8,16H,1-3H3 |
InChI Key |
RKKUHIFZWJDYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)
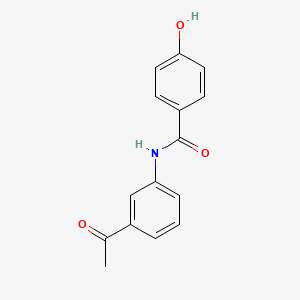
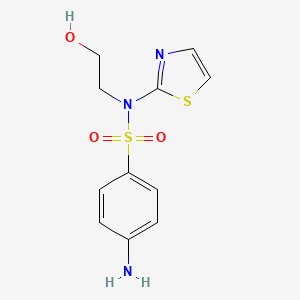
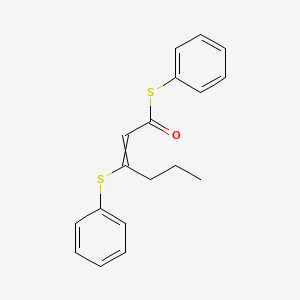
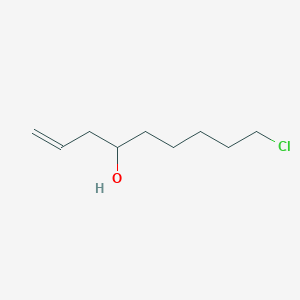
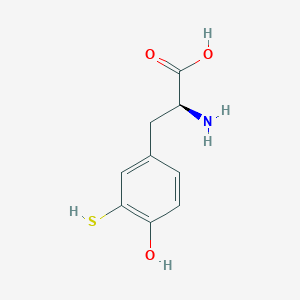
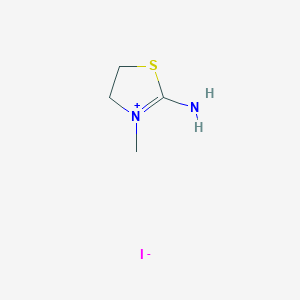
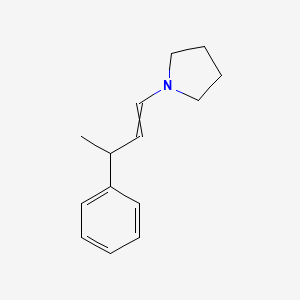
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
